
4-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both an oxadiazole and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with 2-bromoacetaldehyde under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxylic acid.
Reduction: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
4-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
類似化合物との比較
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound also contains an oxadiazole ring and has been studied for its energetic properties.
5-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl-3-(o-tolyl)-1,2,4-oxadiazole: Another oxadiazole derivative with potential biological activity.
Uniqueness: 4-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both an oxadiazole and a thiophene ring, which imparts distinct electronic and structural properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H6N2O2S |
|---|---|
分子量 |
194.21 g/mol |
IUPAC名 |
4-(5-methyl-1,3,4-oxadiazol-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2S/c1-5-9-10-8(12-5)6-2-7(3-11)13-4-6/h2-4H,1H3 |
InChIキー |
CASWYKNAXSZWAL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(O1)C2=CSC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


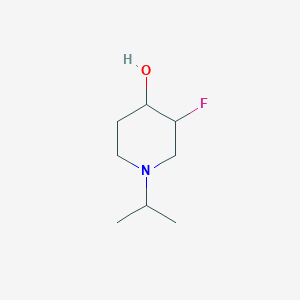
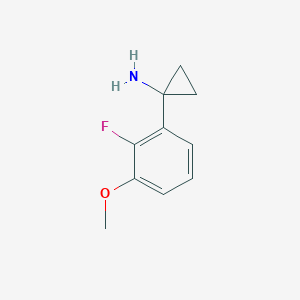

![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)

![Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195673.png)
![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)


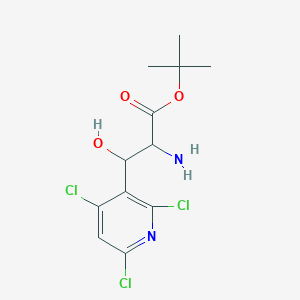
![N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13195706.png)
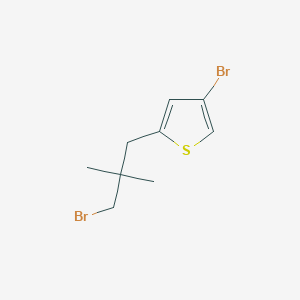
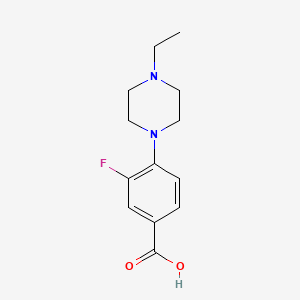
![2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)thiophene-3-carboxylic acid](/img/structure/B13195718.png)
